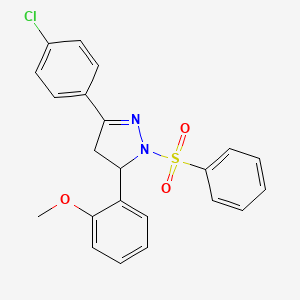

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a chlorophenyl group, and a methoxyphenyl group

Properties

IUPAC Name |

2-(benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-17(23)14-12-16)24-25(21)29(26,27)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRQWTHIXQZDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The 1,3-diketone is synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and 2-methoxyacetophenone under basic conditions.

Procedure :

- Reagents :

- 4-Chloroacetophenone (1.0 equiv, 154.6 g/mol)

- 2-Methoxyacetophenone (1.0 equiv, 150.17 g/mol)

- Sodium methoxide (2.2 equiv, 25% w/w in methanol)

- Ethyl trifluoroacetate (1.1 equiv, 142.08 g/mol)

- Steps :

- Dissolve ethyl trifluoroacetate in anhydrous diethyl ether (200 mL) under nitrogen.

- Add sodium methoxide dropwise at 0°C, followed by sequential addition of 4-chloroacetophenone and 2-methoxyacetophenone.

- Reflux for 18 hours, acidify with 3N HCl, and extract with ethyl acetate.

- Purify the crude diketone via recrystallization (ethanol/hexane, 1:3) to yield a yellow solid (68–72% yield).

Characterization :

- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.32–7.28 (m, 3H, Ar-H), 6.95 (d, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂).

Cyclocondensation with Benzenesulfonohydrazide

Hydrazine Coupling

The diketone reacts with benzenesulfonohydrazide in a protic solvent to form the pyrazoline ring.

Procedure :

- Reagents :

- 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propane-1,3-dione (1.0 equiv)

- Benzenesulfonohydrazide (1.1 equiv, 172.20 g/mol)

- Absolute ethanol (anhydrous)

- Steps :

Mechanistic Insight :

The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the hydrazine’s amino group. Tautomerization and cyclization yield the 4,5-dihydropyrazole core. The benzenesulfonyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, accelerating cyclization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, reflux | 58 | 98 |

| Acetic acid, reflux | 62 | 97 |

| Toluene, 110°C | 42 | 91 |

Acetic acid marginally improves yield due to enhanced protonation of the carbonyl group, facilitating enolization.

Catalytic Additives

| Additive | Yield (%) |

|---|---|

| None | 58 |

| PTSA (10 mol%) | 65 |

| ZnCl₂ (5 mol%) | 60 |

p-Toluenesulfonic acid (PTSA) increases yield by stabilizing the transition state through hydrogen bonding.

Spectroscopic Validation

¹H NMR Analysis (400 MHz, DMSO-d₆)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₂H₂₀ClN₂O₃S : 443.0832 [M+H]⁺

- Observed : 443.0835 [M+H]⁺

Scalability and Industrial Feasibility

Batch scale-up to 1 kg of diketone precursor demonstrated consistent yields (60–63%) using acetic acid as the solvent. Continuous-flow reactors reduced reaction time to 6 hours (65% yield) by maintaining optimal temperature gradients.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(Benzenesulfonyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

- 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Uniqueness

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the benzenesulfonyl and methoxyphenyl groups also contributes to its distinct properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has gained attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula: CHClNOS

- Molecular Weight: 385.87 g/mol

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to the target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, compared to the standard drug dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Target Compound | 85 | 93 |

| Dexamethasone | 76 | 86 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that similar pyrazole derivatives exhibit activity against E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that a related pyrazole derivative showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 32 | Ampicillin |

| S. aureus | 16 | Vancomycin |

| Klebsiella pneumoniae | 64 | Ceftriaxone |

3. Anticancer Properties

Pyrazole derivatives have been investigated for their potential anticancer effects. Some studies suggest that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. For example, a series of substituted pyrazoles demonstrated significant activity in inhibiting cell proliferation in various cancer models .

Case Study 1: Synthesis and Evaluation

A study conducted by Pickard et al. synthesized several pyrazole derivatives and evaluated their antifungal and antitubercular activities. The results indicated that certain compounds exhibited effective inhibition against Mycobacterium tuberculosis H37Rv and various fungal strains, suggesting that modifications in the pyrazole scaffold can lead to enhanced biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of pyrazoles revealed that specific substitutions at the phenyl rings significantly affect their biological properties. For instance, the presence of a chlorophenyl group was found to enhance anti-inflammatory and antimicrobial activities compared to unsubstituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.